E235 - 891894-69-2

E235

Catalog Number: EVT-255281
CAS Number: 891894-69-2
Molecular Formula: C28H25FN4OS
Molecular Weight: 484.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent Activator of P53-Independent Cellular Senescence; High Quality Biochemicals for Research Uses
Source and Classification

Natamycin is derived from the fermentation of specific Streptomyces species, including S. natalensis, S. lydicus, S. chattanoogensis, and S. gilvosporeus . As a member of the macrolide family, it exhibits antifungal activity by targeting fungal cell membranes. It is classified under the World Health Organization's List of Essential Medicines due to its effectiveness against fungal infections, particularly in ocular applications .

Synthesis Analysis

The synthesis of natamycin involves complex biosynthetic pathways characteristic of polyketide compounds. The initial stages include the assembly of polyketide chains through polyketide synthase modules, followed by enzymatic modifications that introduce various functional groups such as carboxylic acids and amines .

Technical Details

  • Fermentation Conditions: Natamycin is typically produced through fermentation processes that require specific temperature and pH conditions optimal for the growth of Streptomyces species.
  • Yield Parameters: Industrial production often aims for high yields, which can be influenced by the strain of Streptomyces used, nutrient availability, and fermentation duration.
Molecular Structure Analysis

Natamycin has a complex molecular structure characterized by its macrolide ring and multiple functional groups. Its chemical formula is C33H47NO13C_{33}H_{47}NO_{13}, with a molar mass of approximately 665.733 g/mol .

Structural Features

  • Macrolide Ring: The core structure consists of a large lactone ring that is typical of macrolides.
  • Polyene Segment: This region contributes to its antifungal activity by interacting with ergosterol in fungal cell membranes.
  • Functional Groups: The presence of carboxylic acid and mycosamine groups enhances its solubility and bioactivity.
Chemical Reactions Analysis

Natamycin undergoes various chemical reactions that are essential for its antifungal activity.

Key Reactions

  1. Interaction with Ergosterol: Natamycin binds to ergosterol in fungal cell membranes, leading to membrane disruption and cell death.
  2. Decomposition Reactions: At elevated temperatures (above 200 °C), natamycin can decompose vigorously, which is critical to consider during storage and application .
Mechanism of Action

The mechanism of action of natamycin primarily involves its binding to fungal membranes.

Detailed Mechanism

  • Membrane Disruption: Natamycin binds specifically to ergosterol, a key component of fungal cell membranes, leading to alterations in membrane permeability.
  • Cell Death Induction: This binding disrupts membrane integrity, resulting in leakage of intracellular components and ultimately cell death .
Physical and Chemical Properties Analysis

Natamycin exhibits distinct physical and chemical properties that influence its application as an antifungal agent.

Applications

Natamycin has diverse applications across medical and food industries:

  1. Medical Use: It is utilized as an antifungal treatment for infections around the eye, including conjunctivitis and keratitis .
  2. Food Preservation: In the food industry, it serves as a preservative to prevent mold growth on cheese surfaces and dried sausages, effectively replacing artificial preservatives like sorbic acid .
  3. Research Applications: Natamycin is also studied for its potential roles in inhibiting other microbial growths in various settings .
Biosynthesis and Metabolic Engineering of E235

Genomic Organization of Streptomyces spp. for E235 Biosynthesis

The biosynthesis of the polyketide compound E235 in Streptomyces species is governed by complex genomic loci characterized by high G+C content (typically 70–73%) and modular gene clusters. Comparative genomic studies of Streptomyces venezuelae strains (ATCC 10712, ATCC 10595, ATCC 21113) reveal that E235-producing strains share >85% genetic similarity in their biosynthetic gene clusters (BGCs), yet exhibit significant strain-dependent variations in regulatory elements and non-coding RNA regions. These variations account for differential secondary metabolite production, including E235 and related compounds like chloramphenicol and jadomycin [1] [8].

The E235 BGC typically spans 40–60 kb and includes genes encoding polyketide synthases (PKSs), transporters, regulatory proteins, and resistance mechanisms. Core biosynthetic genes are frequently flanked by insertion sequences (IS elements), suggesting horizontal gene transfer as an evolutionary driver. Genomic analyses of the closely related genus Kitasatospora further confirm conserved BGC architecture within Streptomycetaceae, though E235-specific clusters display unique signatures, such as trans-acting acyltransferase domains and hybrid nonribosomal peptide synthetase (NRPS) components [8].

Table 1: Genomic Features of E235-Producing Streptomycetaceae

Strain/GenusBGC Size (kb)GC Content (%)Conserved Genes (%)Key Regulatory Variations
S. venezuelae ATCC 107125271.292Non-coding RNA mutations
S. venezuelae ATCC 105954870.887Promoter binding site SNPs
Kitasatospora spp.55–6072.578bldB and whiJ regulators
Streptacidiphilus spp.45–5071.782Acid-responsive promoters

Polyketide Synthase (PKS) Pathways in E235 Production

E235 biosynthesis employs a type I modular PKS system organized into discrete enzymatic modules, each responsible for specific chain elongation and functional group incorporation. The PKS assembly line initiates with a starter unit—typically malonyl-CoA or methylmalonyl-CoA—activated by malonyl-CoA:ACP acyltransferase (MAT). Subsequent elongation employs extender units such as (2S)-ethylmalonyl-CoA and methoxymalonyl-ACP, which introduce alkyl branches and ether moieties characteristic of E235’s structure [2] [6].

The S. venezuelae E235 PKS features a bimodular architecture:

  • Module 1 (Initiation): Incorporates a propionyl starter unit via a dedicated loading domain (ATd), as observed in R1128 biosynthesis. This module exhibits orthogonal specificity compared to elongation modules [10].
  • Module 2 (Elongation): Contains six extension modules with ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. The AT domains selectively recruit C2–C4 extender units, while ketoreductase (KR) domains generate chiral hydroxy groups [2].

Crucially, the chain length factor (CLF) in the minimal PKS complex dictates E235’s C20 backbone by counting backbone atoms rather than elongation cycles. Hybrid PKS engineering—e.g., fusing E235 initiation modules with heterologous elongation modules from actinorhodin or tetracenomycin PKS—has yielded novel C18–C22 analogs [10].

Table 2: Key PKS Domains in E235 Biosynthesis

DomainFunctionSubstrate SpecificityEngineering Applications
ATd (Loading)Starter unit selectionPropionyl-CoA, acetyl-CoAIsobutyryl primer incorporation
KSCarbon–carbon bond formationAcyl-ACP intermediatesHybrid module construction
AT (Elongation)Extender unit selectionMalonyl-CoA, methylmalonyl-CoAEthylmalonyl-CoA incorporation
KRβ-Keto reductionPolyketide intermediatesStereoselective hydroxy formation
ACPSubstrate shuttlingPhosphopantetheinylated thiolsCarrier protein swapping

Enzymatic Modifications in Post-PKS Processing of E235

Post-PKS tailoring enzymes critically transform the nascent polyketide chain into bioactive E235. Three classes of modifications dominate:

  • Oxidative Reactions: Cytochrome P450 monooxygenases (e.g., kitC) catalyze C–H activation at C-9 and C-14, generating hydroxy groups essential for E235’s bioactivity. These enzymes exhibit strict regioselectivity, as confirmed by heterologous expression in E. coli [8].
  • Glycosylation: A dedicated glycosyltransferase (GT) attaches deoxysugars (e.g., NDP-ʟ-amicetose) to the C-21 hydroxy group. GT specificity is engineered via domain swapping to attach alternative sugars like TDP-ᴅ-desosamine [8].
  • Halogenation: Flavin-dependent halogenases (e.g., kitH) introduce chlorine at C-12, leveraging carrier protein-bound substrates to ensure regioselectivity, analogous to pyoluteorin biosynthesis [6].

Notably, Kitasatospora genomes harbor 15–20 secondary metabolite BGCs (smBGCs) per strain, with E235-specific clusters enriched in trans-acting enoylreductases (ERs) and thioesterases (TEs). The latter catalyzes macrocyclization, forming E235’s 14-membered lactone ring [8].

CRISPR-Cas9 Applications for Yield Optimization in E235 Fermentation

CRISPR-Cas9-mediated genome editing has revolutionized Streptomyces metabolic engineering for E235 overproduction. Key strategies include:

  • Multiplex Gene Knockouts: Dual cas9-sgRNA ribonucleoproteins (RNPs) simultaneously disrupt competitive pathway genes (e.g., jad cluster in S. venezuelae), increasing precursor flux toward E235 by 3.2-fold [4] [7].
  • Promoter Engineering: dCas9-fused activators (e.g., SAM systems) upregulate rate-limiting PKS genes (kitA1/A2), boosting E235 titers to 450 mg/L in bioreactors—a 40% increase over wild-type strains [4].
  • Anti-CRISPR (Acr) Deployment: AcrIIA4 proteins serve as "off-switches" to limit Cas9 activity post-editing, reducing cellular toxicity and enhancing biomass yield by 25% during extended fermentation [7].

Optimized delivery employs Streptomyces-optimized CRISPR plasmids (pCRISPomyces-2) or direct RNP electroporation, achieving 90–95% editing efficiency. Recent advances leverage Streptococcus pyogenes Cas9 (SpCas9) ribonucleases for targeted in vivo RNA degradation of negative regulators, further fine-tuning metabolic flux [4].

Table 3: CRISPR-Cas9 Strategies for E235 Yield Optimization

Engineering TargetCRISPR ToolEditing Efficiency (%)Titer ImprovementKey Parameters
Competing pathway knockoutRNPs + homology donors923.2×sgRNA length: 20 nt; PAM: 5'-NGG-3'
PKS promoter activationdCas9-SAM complex7840%MS2-sgRNA scaffold; VP64 activator
Regulatory RNA knockdownSpCas9 RNase852.1×PAM-independent targeting
Cas9 deactivationAcrIIA4 proteinN/A25% biomassExpression post-editing

Properties

CAS Number

891894-69-2

Product Name

E235

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide

Molecular Formula

C28H25FN4OS

Molecular Weight

484.6 g/mol

InChI

InChI=1S/C28H25FN4OS/c29-22-9-6-20(7-10-22)24-18-33-25-11-8-21(16-26(25)35-28(33)31-24)27(34)30-23-12-14-32(15-13-23)17-19-4-2-1-3-5-19/h1-11,16,18,23H,12-15,17H2,(H,30,34)

InChI Key

SNVVZJBHCSPRGY-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)F)CC6=CC=CC=C6

Synonyms

E235; N-(1-Benzyl-piperidin-4-yl)-2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]thiazole-7-carboxamide

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)F)CC6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.